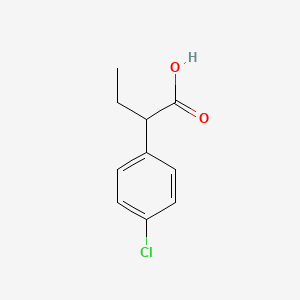
2-(4-Chlorophenyl)butanoic acid
Cat. No. B1616835
Key on ui cas rn:
29645-00-9
M. Wt: 198.64 g/mol
InChI Key: CVZHTBMFVPENFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05254683
Procedure details


4-Chlorobenzoyl propionic acid [Formula VII: R1 =R2 =R4 =H; R3 =Cl] (49.94 g, 234.9 mM) was dissolved under nitrogen in 320 mL of triethylene glycol. To the stirred room temperature solution was added potassium hydroxide (44.5 g, 794 mM) followed by 98% hydrazine hydrate (29.0 g, 580.0 mM). The mixture was heated to reflux temperature (142° C.) for 2 hours. Water and hydrazine hydrate were distilled off at atmospheric pressure; the pot temperature rose to 195°-200° C. After 0.5 hours at 195°-200° C., the mixture was cooled to ambient temperature and diluted with 320 mL of water. The aqueous solution was poured into hydrochloric acid (200 mL, 6N) and further diluted with 200 mL of ice water. Upon standing a solid formed which was filtered off, washed with water and vacuum dried (25° C., 15 Pa) to render 43.61 g (93%) of white solid.
Name
4-Chlorobenzoyl propionic acid
Quantity
49.94 g
Type
reactant
Reaction Step One

Name
Formula VII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:14]=[CH:13][C:5]([C:6]([CH:8]([CH3:12])C(O)=O)=O)=[CH:4][CH:3]=1.[OH-:15].[K+].O.NN.[CH2:20]([OH:29])COCCOCCO>>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH:6]([CH2:8][CH3:12])[C:20]([OH:29])=[O:15])=[CH:13][CH:14]=1 |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
4-Chlorobenzoyl propionic acid
|
|
Quantity
|
49.94 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C(=O)C(C(=O)O)C)C=C1
|
|
Name
|
Formula VII
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C(=O)C(C(=O)O)C)C=C1
|
|
Name
|
|
|
Quantity
|
320 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(COCCOCCO)O
|
Step Two
|
Name
|
|
|
Quantity
|
44.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
29 g
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
142 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Water and hydrazine hydrate were distilled off at atmospheric pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
rose to 195°-200° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was cooled to ambient temperature
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with 320 mL of water
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The aqueous solution was poured into hydrochloric acid (200 mL, 6N)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
further diluted with 200 mL of ice water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
formed which
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water and vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried (25° C., 15 Pa)
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
